2-hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
2-Hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide is a chemical compound with the molecular formula C20H17N3O2 and a molecular weight of 331.36788 g/mol This compound is known for its unique structure, which includes a hydroxyl group, two phenyl groups, and a pyridin-4-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide typically involves the reaction of 2,2-diphenylacetic acid with pyridin-4-ylmethylamine in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenyl and pyridin-4-ylmethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield alcohol derivatives .
Scientific Research Applications
2-Hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2,2-diphenyl-N-(prop-2-en-1-yl)-N-[(pyridin-4-yl)methyl]acetamide: A similar compound with an additional prop-2-en-1-yl group.
4-Hydroxy-2-quinolones: Compounds with similar structural motifs and biological activities.
Uniqueness
2-Hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N2O2 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-hydroxy-2,2-diphenyl-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C20H18N2O2/c23-19(22-15-16-11-13-21-14-12-16)20(24,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,24H,15H2,(H,22,23) |
InChI Key |
FGBMENRWWKTULW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NCC3=CC=NC=C3)O |
Origin of Product |
United States |
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